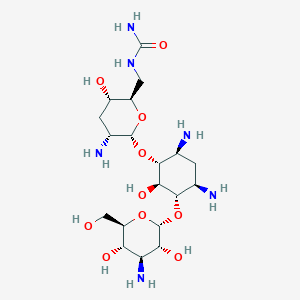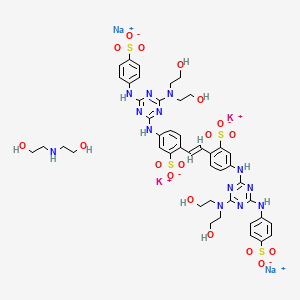
Einecs 285-879-0
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Einecs 285-879-0 involves multiple steps, including the reaction of bis(2-hydroxyethyl)amine with 4,4’-diamino-2,2’-stilbenedisulfonic acid and subsequent reaction with 2,4,6-trichloro-1,3,5-triazine. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity .
Análisis De Reacciones Químicas
Einecs 285-879-0 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the triazine ring, leading to various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Einecs 285-879-0 has a wide range of scientific research applications:
Chemistry: It is used as a fluorescent whitening agent in various chemical formulations.
Biology: The compound’s fluorescent properties make it useful in biological staining and imaging techniques.
Medicine: Research is ongoing into its potential use in medical diagnostics and therapeutics.
Mecanismo De Acción
The mechanism of action of Einecs 285-879-0 involves its ability to absorb ultraviolet light and re-emit it as visible blue light, which enhances the whiteness and brightness of materials. This property is due to the presence of the stilbene and triazine moieties in its structure, which interact with light at specific wavelengths. The molecular targets and pathways involved include the interaction with fabric or paper fibers, leading to enhanced optical properties .
Comparación Con Compuestos Similares
Einecs 285-879-0 can be compared with other fluorescent whitening agents such as:
- 4,4’-bis(2-sulfostyryl)biphenyl
- 4,4’-bis(2-benzoxazolyl)stilbene
- 2,5-bis(benzoxazolyl)thiophene
What sets this compound apart is its unique combination of the triazine and stilbene structures, which provide superior whitening and brightening effects compared to other compounds .
Propiedades
Número CAS |
85153-97-5 |
|---|---|
Fórmula molecular |
C44H51K2N13Na2O18S4 |
Peso molecular |
1302.4 g/mol |
Nombre IUPAC |
dipotassium;disodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C40H44N12O16S4.C4H11NO2.2K.2Na/c53-19-15-51(16-20-54)39-47-35(41-27-7-11-31(12-8-27)69(57,58)59)45-37(49-39)43-29-5-3-25(33(23-29)71(63,64)65)1-2-26-4-6-30(24-34(26)72(66,67)68)44-38-46-36(48-40(50-38)52(17-21-55)18-22-56)42-28-9-13-32(14-10-28)70(60,61)62;6-3-1-5-2-4-7;;;;/h1-14,23-24,53-56H,15-22H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H2,41,43,45,47,49)(H2,42,44,46,48,50);5-7H,1-4H2;;;;/q;;4*+1/p-4/b2-1+;;;;; |
Clave InChI |
YSKDHSXULDVKAQ-JGMWHDQESA-J |
SMILES isomérico |
C1=CC(=CC=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].C(CO)NCCO.[Na+].[Na+].[K+].[K+] |
SMILES canónico |
C1=CC(=CC=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].C(CO)NCCO.[Na+].[Na+].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium;2-[bis(2-hydroxyethyl)amino]ethanol;hydrogen sulfite;prop-2-enoic acid](/img/structure/B12763429.png)
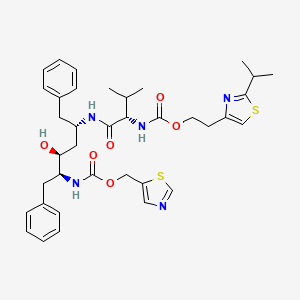
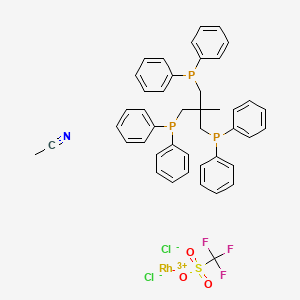
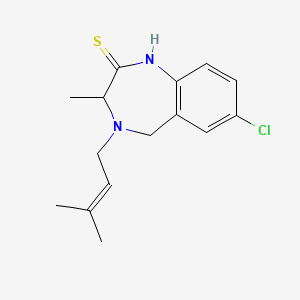
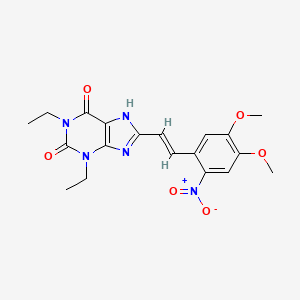
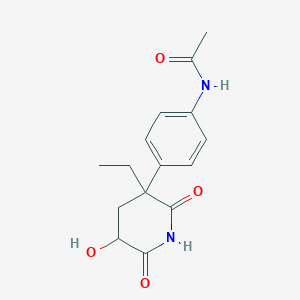
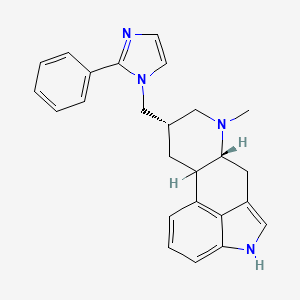
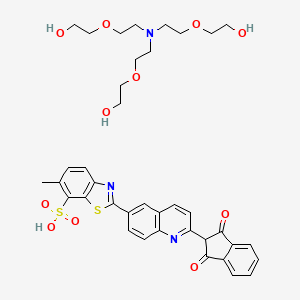
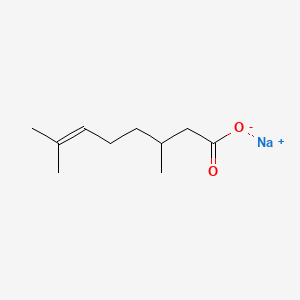
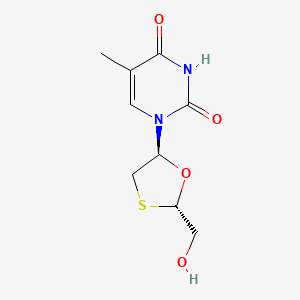
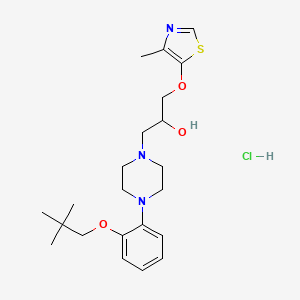
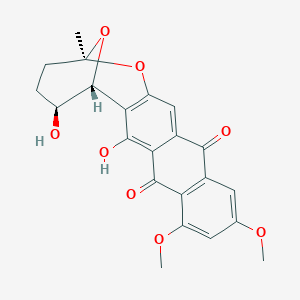
![10,11,14,15-tetrachloro-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12763521.png)
